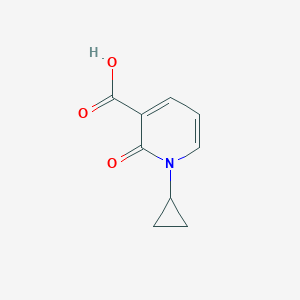![molecular formula C13H21NO2 B1490820 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid CAS No. 2098102-60-2](/img/structure/B1490820.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
“4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” is C13H21NO2. The molecular weight is 223.31 g/mol. Further details about the molecular structure are not available in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” are not detailed in the available sources, related compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Applications De Recherche Scientifique
Synthesis of Enantiopure Analogues and Derivatives
The compound and its analogues have been synthesized for various scientific purposes. For instance, enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, were synthesized using a Diels–Alder reaction, showcasing their potential in generating pharmacologically relevant compounds (Avenoza et al., 2002). Similarly, practical syntheses of various 2-azabicyclo analogues have been reported, highlighting their utility in creating conformationally restricted compounds that could serve as scaffolds in drug development (Radchenko et al., 2009).
Generation of Neuronal Nicotinic Receptor Ligands
Bicyclic tertiary α-amino acids, including 1-azabicyclo[2.2.1]heptane-2-carboxylic acid, have been synthesized for the generation of neuronal nicotinic receptor ligands. These compounds are crucial for exploring new treatments for neurological conditions, demonstrating the relevance of this chemical scaffold in neuroscience research (Strachan et al., 2006).
Development of Peptidomimetics
The stereoselective synthesis of novel rigid bicyclic proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, facilitates the design of peptidomimetics. These compounds are invaluable for medicinal chemistry, allowing researchers to mimic peptide structures and functions, potentially leading to new therapeutic agents (Grygorenko et al., 2006).
Formal Synthesis of Pharmacologically Active Compounds
Research has also focused on the asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications in the formal synthesis of pharmacologically active compounds such as (+)-epibatidine, highlighting the compound’s role in synthesizing biologically active molecules (Avenoza et al., 1999).
Propriétés
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h9-12H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLFUIHLHNNGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CC3CCC2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)












![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)